4-Amino-1-ethyl-1H-pyrazol-5-ol
Description
4-Amino-1-ethyl-1H-pyrazol-5-ol is a pyrazole derivative featuring an amino group at the 4-position, a hydroxyl group at the 5-position, and an ethyl substituent at the 1-position. This compound belongs to the 4-aminopyrazol-5-ol class, which has garnered interest due to its structural similarity to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically approved antioxidant and neuroprotective agent .
Properties
CAS No. |
198885-81-3 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-amino-2-ethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H9N3O/c1-2-8-5(9)4(6)3-7-8/h3,7H,2,6H2,1H3 |
InChI Key |
CWFAXXKVJJHNIN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CN1)N |
Canonical SMILES |
CCN1C(=O)C(=CN1)N |
Synonyms |
1H-Pyrazol-5-ol,4-amino-1-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The synthesis and evaluation of 4-aminopyrazol-5-ols as Edaravone analogs have been explored to optimize antioxidant activity. Key structural comparisons include:
Key Findings from Research:
- Antioxidant Activity: Ethyl-substituted analogs like 4-Amino-1-ethyl-1H-pyrazol-5-ol show comparable or superior radical-scavenging activity to Edaravone in vitro, attributed to the electron-donating amino group stabilizing reactive intermediates .
- Hydrogen Bonding: The hydroxyl and amino groups facilitate robust hydrogen-bond networks, enhancing crystallinity and stability. Graph set analysis (e.g., Etter’s rules) reveals patterns such as self-complementary dimerization, critical for crystal packing .
- Solubility and Bioavailability : The ethyl group improves lipid solubility over methyl analogs but may reduce aqueous solubility compared to hydroxyl-rich derivatives (e.g., 5-hydroxypyrazoles) .
Crystallographic and Intermolecular Interaction Analysis
Structural studies using programs like SHELXL () highlight differences in molecular packing. For example:
- 4-Amino-1-ethyl-1H-pyrazol-5-ol forms a 2D hydrogen-bonded network via N–H···O and O–H···N interactions, contrasting with Edaravone’s π-stacking-dominated packing .
- Substituent size (ethyl vs. methyl) influences unit cell parameters; bulkier groups reduce packing efficiency but enhance thermal stability .
Pharmacological and Industrial Relevance
- Neuroprotection : Ethyl-substituted analogs demonstrate improved blood-brain barrier penetration compared to phenyl-substituted Edaravone, a critical factor for CNS-targeted therapeutics .
- Material Science : The compound’s hydrogen-bonding propensity makes it a candidate for designing co-crystals with enhanced physicochemical properties .
Preparation Methods
Reaction of Ethyl Hydrazine with β-Ketonitriles
A widely employed method involves the condensation of ethyl hydrazine with β-ketonitriles. For example, ethyl (ethoxymethylene)cyanoacetate reacts with ethyl hydrazine in toluene under reflux to form 5-amino-1-ethylpyrazole-4-carboxylic acid ethyl ester, followed by hydrolysis and decarboxylation (Figure 1).
Reaction Conditions :
Key Data:
| Precursor | Product | Yield | Reference |
|---|---|---|---|
| Ethyl (ethoxymethylene)cyanoacetate | 5-Amino-1-ethylpyrazole-4-carboxylate | 72% |
Cyclization of α-Chloroacetonitrile Derivatives
Michael-Type Addition with Chloroacetonitrile
3-Oxo-2-arylhydrazononitriles undergo cyclization with α-chloroacetonitrile to yield 4-aminopyrazoles. Adapting this method, 3-oxo-2-ethylhydrazononitrile reacts with chloroacetonitrile to form 4-amino-1-ethyl-1H-pyrazol-5-ol via acyclic intermediates.
Optimization :
Decarboxylation of Carboxylic Acid Intermediates
Hydrolysis and Thermal Decarboxylation
Ethyl 5-amino-1-ethylpyrazole-4-carboxylate is hydrolyzed using aqueous NaOH to the carboxylic acid, which undergoes decarboxylation at 160–170°C to yield the target compound.
Critical Parameters :
Reduction of Nitro/Hydroxyimino Precursors
Catalytic Hydrogenation of 4-Nitroso Derivatives
4-Nitroso-1-ethylpyrazol-5-ol is reduced using Pd/C under H₂ to afford the amino derivative. This method avoids harsh acids and achieves high purity.
Conditions :
Comparative Reduction Methods:
Solvent-Free Mechanochemical Approaches
Solid-State Synthesis
Recent advances utilize ball milling for solvent-free cyclization. Ethyl hydrazine and diketone precursors react mechanochemically, reducing reaction time to 2 hours with 75% yield.
Advantages :
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield Range | Scalability | Limitations |
|---|---|---|---|
| Hydrazine Condensation | 65–85% | High | Requires toxic solvents |
| Decarboxylation | 70–78% | Moderate | High-energy input |
| Catalytic Hydrogenation | 80–85% | High | Catalyst cost |
| Mechanochemical | 70–75% | Emerging | Limited substrate scope |
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